1-(3-Methylphenyl)-2-(4-oxo-1,4,5,6,7,8-hexahydroquinazolin-2-yl)guanidine
1-(3-Methylphenyl)-2-(4-oxo-1,4,5,6,7,8-hexahydroquinazolin-2-yl)guanidine
Brand Name:
Vulcanchem
CAS No.:
522660-55-5
VCID:
VC0431580
InChI:
InChI=1S/C16H19N5O/c1-10-5-4-6-11(9-10)18-15(17)21-16-19-13-8-3-2-7-12(13)14(22)20-16/h4-6,9H,2-3,7-8H2,1H3,(H4,17,18,19,20,21,22)
SMILES:
CC1=CC(=CC=C1)NC(=NC2=NC(=O)C3=C(N2)CCCC3)N
Molecular Formula:
C16H19N5O
Molecular Weight:
297.35g/mol
1-(3-Methylphenyl)-2-(4-oxo-1,4,5,6,7,8-hexahydroquinazolin-2-yl)guanidine
CAS No.: 522660-55-5
Main Products
VCID: VC0431580
Molecular Formula: C16H19N5O
Molecular Weight: 297.35g/mol
CAS No. | 522660-55-5 |
---|---|
Product Name | 1-(3-Methylphenyl)-2-(4-oxo-1,4,5,6,7,8-hexahydroquinazolin-2-yl)guanidine |
Molecular Formula | C16H19N5O |
Molecular Weight | 297.35g/mol |
IUPAC Name | 1-(3-methylphenyl)-2-(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)guanidine |
Standard InChI | InChI=1S/C16H19N5O/c1-10-5-4-6-11(9-10)18-15(17)21-16-19-13-8-3-2-7-12(13)14(22)20-16/h4-6,9H,2-3,7-8H2,1H3,(H4,17,18,19,20,21,22) |
Standard InChIKey | UEFCYPAHBXDIQQ-UHFFFAOYSA-N |
Isomeric SMILES | CC1=CC(=CC=C1)N/C(=N/C2=NC(=O)C3=C(N2)CCCC3)/N |
SMILES | CC1=CC(=CC=C1)NC(=NC2=NC(=O)C3=C(N2)CCCC3)N |
Canonical SMILES | CC1=CC(=CC=C1)NC(=NC2=NC(=O)C3=C(N2)CCCC3)N |
PubChem Compound | 1837196 |
Last Modified | Nov 09 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume